3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a chemical compound with significant interest in pharmaceutical research. It is classified under heterocyclic compounds containing nitrogen in their structure, specifically belonging to the imidazo[1,5-a]pyrazine family. The compound is recognized for its potential therapeutic applications, particularly in the modulation of cannabinoid receptors and other neurological pathways.
The primary source of information regarding this compound includes chemical databases such as PubChem and ChemicalBook, as well as patent literature that outlines its synthesis and applications. The compound is identified by its CAS number 1986429-23-5 and has various synonyms, including 3-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride.
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is classified as:
The synthesis of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride typically involves multi-step organic reactions. The synthetic pathways often utilize starting materials that contain phenyl groups and various nitrogen-containing precursors.
Common methods include:
The molecular structure of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride can be represented by its molecular formula . The compound features a fused bicyclic structure comprising an imidazole and a pyrazine ring.
The compound can undergo various chemical reactions typical for nitrogen-containing heterocycles:
These reactions are facilitated by the presence of functional groups in the molecule that can either donate or accept electrons during chemical transformations.
The mechanism of action for 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride primarily involves its interaction with cannabinoid receptors in the central nervous system. It acts as an agonist at these receptors which are implicated in pain modulation and other neurological functions.
Research indicates that compounds within this class can influence neurotransmitter release and neuronal excitability through their receptor interactions.
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride has potential applications in:
This compound represents a promising area of research due to its unique structure and biological activity potential. Further studies are necessary to fully elucidate its pharmacological properties and therapeutic applications.
The construction of the imidazo[1,5-a]pyrazine core necessitates strategic bond formation between nitrogen-containing heterocycles, typically achieved through cyclocondensation or tandem cyclization approaches. A predominant method involves the Pictet-Spengler reaction, where a phenethylamine derivative undergoes acid-catalyzed cyclization with aldehydes to form the tetrahydroimidazopyrazine scaffold. This approach leverages the nucleophilic character of secondary amines toward carbonyl groups, facilitating ring closure under mild conditions [3]. Alternative routes employ reductive amination between aminopyrazines and carbonyl compounds followed by intramolecular cyclization, particularly effective for introducing aryl substituents at the C3 position.
For the specific synthesis of 3-phenyl derivatives, direct annulation strategies utilize 2-aminopyrazine precursors condensed with α-halo ketones or aldehydes. This one-pot methodology enables regioselective installation of the phenyl group during ring formation, as demonstrated in the synthesis of closely related analogues like 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride [8]. Recent advances highlight microwave-assisted cyclization, significantly reducing reaction times from hours to minutes while improving yields by minimizing thermal decomposition pathways [3].
Table 1: Cyclization Methods for Imidazo[1,5-a]pyrazine Core Synthesis
Method | Reagents/Conditions | Key Intermediate | Yield Range | Advantages |
---|---|---|---|---|
Pictet-Spengler | Aldehyde, Acid catalyst (e.g., TFA), RT or Δ | Phenethylamine derivative | 45-75% | Mild conditions, high regioselectivity |
Reductive Amination | Carbonyl compound, NaBH₃CN, MeOH/CH₂Cl₂ | Aminopyrazine | 60-85% | Functional group tolerance |
Direct Annulation | α-bromoacetophenone, DMF, 80-100°C | 2-Aminopyrazine | 50-70% | Direct C3-aryl introduction |
Microwave-Assisted | Aldehyde, Catalyst, MW, 100-150°C | Diaminoheterocycle | 75-92% | Rapid reaction, improved purity |
Halogenation and trifluoromethylation serve as pivotal transformations for diversifying the pharmacological profile of the imidazo[1,5-a]pyrazine core. Directed ortho-metalation (DoM) enables regioselective halogen introduction at the C5 position. Utilizing a strong base such as lithium diisopropylamide (LDA) at cryogenic temperatures (-78°C) generates the C5-anion, which readily reacts with electrophilic halogen sources (e.g., N-chlorosuccinimide, N-bromosuccinimide, or iodine) to yield 5-halo derivatives. Computational studies confirm the enhanced acidity of C5-H due to the electron-withdrawing nature of the adjacent nitrogen atoms, rationalizing the regioselectivity [4].
Trifluoromethylation predominantly targets the C3 position to enhance metabolic stability and membrane permeability. Two principal approaches prevail:
Halogen atoms (Cl, Br) introduced via DoM serve dual purposes: they modulate electronic properties directly and act as cross-coupling handles for further derivatization via Suzuki-Miyaura or Buchwald-Hartwig reactions. This versatility is exemplified in the synthesis of P2X7 receptor antagonists featuring diverse aryl and heteroaryl groups at C5, leveraging halogenated intermediates like 3-phenyl-5-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine [2].
Table 2: Impact of Halogen and Trifluoromethyl Substituents on Key Properties
Substituent | Position | Synthetic Method | Key Effect on Compound Properties |
---|---|---|---|
Chlorine | C5 | DoM with NCS | ↑ Lipophilicity; Suzuki coupling handle |
Bromine | C5 | DoM with NBS | ↑ Polar surface area; Stille coupling handle |
Trifluoromethyl | C3 | Cu-mediated CF₃ transfer | ↑ Metabolic stability; ↑ Membrane permeability |
Iodine | C3/C5 | I₂ or NIS | ↓ LogD; Sonogashira coupling handle |
Achieving industrially viable yields of 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride demands meticulous optimization of reaction parameters, particularly for hydrogenation and cyclization steps. Catalytic hydrogenation of precursor imidazo[1,5-a]pyrazines over palladium on carbon (Pd/C) requires precise control to avoid over-reduction or dehalogenation. Studies demonstrate that employing 5-10% Pd/C under moderate hydrogen pressure (2-4 atm) in protic solvents like methanol or ethanol at 50-60°C achieves near-complete saturation of the pyrazine ring while preserving the phenyl substituent and halogen atoms [6]. Lower pressures or temperatures result in incomplete reduction, while higher pressures promote catalyst poisoning and side reactions.
Solvent optimization profoundly impacts cyclization efficiency. Polar aprotic solvents (DMF, NMP) facilitate higher cyclocondensation yields compared to protic solvents (MeOH, EtOH) by stabilizing charged intermediates. For instance, cyclizations conducted in anhydrous dimethylformamide at 80°C provide 15-20% higher yields than ethanol-based systems due to enhanced substrate solubility and minimized hydrolysis [3]. Furthermore, acid selection for salt formation (hydrochloride versus trifluoroacetate) influences crystallization efficiency. Hydrochloric acid in diethyl ether or ethyl acetate consistently produces the hydrochloride salt with superior crystallinity and reduced hygroscopicity compared to trifluoroacetic acid salts [6].
Reaction time and temperature profiles require empirical determination for each synthetic step. Kinetic studies reveal that cyclization steps often follow second-order kinetics, necessitating extended reaction times (>12 hours) at ambient temperature rather than shorter periods at elevated temperatures to suppress dimerization. For example, maintaining cyclization at 25°C for 18 hours affords 78% yield of the core structure, versus 60% yield when conducted at 80°C for 2 hours [3].
Purification of 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride exploits its differential solubility and ionic character. Crude products typically undergo sequential purification via:
Analytical validation adheres to International Council for Harmonisation (ICH) guidelines, ensuring method specificity, accuracy, precision, and linearity. Key protocols include:
Accuracy profiles, constructed from triplicate analyses across calibration ranges (0.1-200 microgram/milliliter), demonstrate method reliability. Acceptance criteria mandate ±10% deviation from nominal concentrations and relative standard deviations below 5% for intra/inter-day precision. Measurement uncertainty is quantified via nested ANOVA designs, encompassing contributions from sample preparation, instrument variability, and matrix effects [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: